1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone

Descripción

Systematic Nomenclature and Synonyms

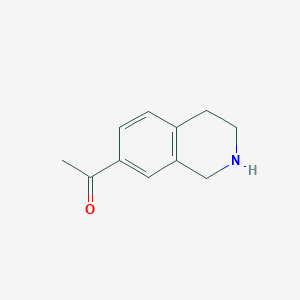

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone. This nomenclature clearly indicates the presence of an ethanone group (acetyl group) attached to the seventh carbon position of the tetrahydroisoquinoline ring system. The tetrahydroisoquinoline portion of the name specifies that positions 1, 2, 3, and 4 of the isoquinoline ring are saturated, distinguishing it from the fully aromatic isoquinoline parent structure.

Several alternative nomenclature systems and synonyms exist for this compound in chemical databases and literature. The compound is also known as 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethan-1-one, which represents an alternative systematic naming approach that emphasizes the ethanone functionality. Additional registry identifiers include the Chemical Abstracts Service number 82771-59-3, which serves as the primary identifier in chemical databases worldwide.

The compound has been assigned various database-specific identifiers, including ChEMBL26879 in the ChEMBL database and MFCD11505107 as the MDL number. These identifiers facilitate unambiguous identification and retrieval of chemical information across different scientific databases and research platforms. The compound also appears in specialized chemical supplier databases with catalog-specific designations that enable commercial procurement for research purposes.

Molecular Formula and Weight

The molecular formula of this compound is C₁₁H₁₃NO, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This molecular composition reflects the heterocyclic nature of the compound, with the nitrogen atom incorporated into the tetrahydroisoquinoline ring system and the oxygen atom present in the carbonyl group of the ethanone functionality.

The molecular weight of this compound has been precisely determined as 175.23 grams per mole through computational analysis using advanced molecular modeling techniques. This molecular weight calculation takes into account the atomic masses of all constituent elements and provides essential information for stoichiometric calculations in synthetic procedures and analytical determinations. The relatively modest molecular weight of the compound contributes to its utility as a synthetic intermediate and building block in organic synthesis.

Table 1: Molecular Properties Summary

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Carbon Atoms | 11 | |

| Hydrogen Atoms | 13 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 1 | |

| Chemical Abstracts Service Number | 82771-59-3 |

The hydrochloride salt form of this compound exhibits different molecular parameters, with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 grams per mole. This salt formation represents a common approach for improving the solubility and stability characteristics of basic nitrogen-containing compounds, making them more suitable for various applications and storage conditions.

Crystallographic and Spectroscopic Characterization

The structural characterization of this compound relies heavily on advanced spectroscopic techniques that provide detailed information about molecular connectivity, electronic environments, and three-dimensional arrangements. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering comprehensive insights into the hydrogen and carbon frameworks of the molecule.

The Simplified Molecular Input Line Entry System representation of this compound is expressed as CC(=O)C1=CC2=C(CCNC2)C=C1, which provides a linear notation describing the complete molecular connectivity. This representation clearly indicates the acetyl group attachment to the aromatic ring and the saturated nature of the four-membered portion of the bicyclic system. The InChI (International Chemical Identifier) string InChI=1S/C11H13NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-3,6,12H,4-5,7H2,1H3 provides an even more detailed description of the molecular structure, including hydrogen connectivity patterns.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl group of the ethanone functionality typically exhibits a strong absorption in the region around 1650-1680 wavenumbers, which is characteristic of aromatic ketones. The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, while aliphatic carbon-hydrogen stretching occurs in the region below 3000 wavenumbers. The nitrogen-hydrogen stretching of the secondary amine functionality typically appears as a moderately intense band in the region around 3300-3500 wavenumbers.

Table 2: Spectroscopic Characterization Parameters

| Technique | Key Features | Expected Range |

|---|---|---|

| Infrared Spectroscopy | Carbonyl stretch | 1650-1680 cm⁻¹ |

| Infrared Spectroscopy | Aromatic C-H stretch | >3000 cm⁻¹ |

| Infrared Spectroscopy | Aliphatic C-H stretch | <3000 cm⁻¹ |

| Infrared Spectroscopy | N-H stretch | 3300-3500 cm⁻¹ |

| Nuclear Magnetic Resonance | Methyl protons | 2.0-2.5 ppm |

| Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.0 ppm |

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 175 corresponds to the intact molecular structure, while characteristic fragment ions arise from typical fragmentation pathways including loss of the acetyl group and various rearrangement processes within the tetrahydroisoquinoline system.

Three-dimensional conformational analysis reveals that the tetrahydroisoquinoline ring system adopts a preferred conformation that minimizes steric interactions while maximizing stabilizing electronic effects. The partially saturated six-membered ring typically adopts a chair-like conformation, while the aromatic portion maintains planarity. The acetyl group orientation is influenced by both steric factors and potential intramolecular interactions with the nitrogen atom of the tetrahydroisoquinoline system.

Tautomerism and Conformational Analysis

The conformational behavior of this compound involves complex interactions between the flexible tetrahydroisoquinoline ring system and the rigid aromatic portion of the molecule. The six-membered saturated ring portion can adopt various conformations, with the chair conformation being energetically preferred due to minimized angle strain and steric interactions. The nitrogen atom within this ring system exhibits pyramidal geometry with the lone pair of electrons occupying a defined spatial orientation that influences overall molecular shape and reactivity patterns.

Rotational freedom around the carbon-carbon bond connecting the ethanone group to the aromatic ring allows for multiple conformational states. The acetyl group can adopt various orientations relative to the aromatic plane, with the most stable conformations being those that minimize steric clashes while potentially allowing for favorable electronic interactions between the carbonyl group and the aromatic system. Energy calculations suggest that conformations with the carbonyl group oriented approximately perpendicular to the aromatic plane represent local energy minima.

The presence of the nitrogen atom introduces additional conformational complexity through its potential for hydrogen bonding interactions and its influence on the overall electronic distribution within the molecule. The nitrogen lone pair can participate in intramolecular interactions with the carbonyl oxygen under certain conformational arrangements, leading to stabilized conformational states that may influence chemical reactivity and biological activity patterns.

Table 3: Conformational Analysis Summary

| Structural Feature | Preferred Conformation | Energy Considerations |

|---|---|---|

| Saturated Ring | Chair conformation | Minimized angle strain |

| Nitrogen Geometry | Pyramidal | Lone pair spatial orientation |

| Acetyl Orientation | Perpendicular to aromatic plane | Reduced steric interactions |

| Intramolecular Interactions | N···O contact possible | Conformational stabilization |

Tautomeric equilibria in this compound system are primarily limited due to the stable aromatic character of the benzene ring and the absence of readily exchangeable protons in positions that would allow for significant structural rearrangements. However, the compound can exist in different protonation states depending on solution conditions, with the nitrogen atom serving as a basic site that can accept protons under acidic conditions. This protonation behavior influences both the conformational preferences and the overall chemical behavior of the molecule in different environments.

Propiedades

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJBHMRJVQULAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510736 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82771-59-3 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pictet–Spengler Condensation Route

The Pictet–Spengler reaction is a classical and widely used method for synthesizing tetrahydroisoquinoline derivatives. This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.

- Starting from 2-(3,4-dimethoxyphenyl)-ethylamine, an N-acetyl intermediate is formed, which is then converted into N-acylcarbamates.

- Reduction of these carbamates using diisobutyl aluminum hydride (DIBAL-H) followed by cyclization mediated by boron trifluoride etherate (BF3·OEt2) yields the tetrahydroisoquinoline scaffold.

- This method allows for the synthesis of various substituted tetrahydroisoquinolines, including this compound derivatives, by varying the aldehyde or ketone used in the condensation step.

Catalytic Hydrogenation and Bischler–Napieralski Cyclization

Another approach involves:

- Formation of an amide intermediate from 2-(3,4-dimethoxyphenyl)-ethylamine and a suitable acid derivative.

- Catalytic hydrogenation of this intermediate to reduce double bonds and prepare for cyclization.

- Cyclization via the Bischler–Napieralski reaction to form the isoquinoline ring.

- Subsequent asymmetric transfer hydrogenation (ATH) using chiral catalysts to obtain enantiomerically enriched tetrahydroisoquinoline derivatives.

- Final reductive amination or functionalization steps introduce the ethanone group at the 7-position.

Resolution of Enantiomerically Pure Compounds via Diastereomeric Salt Formation

For obtaining enantiomerically pure this compound, resolution methods are employed:

- The racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline is reacted with D-(-)-tartaric acid in a solvent system of methanol and water.

- The diastereomeric salt formed crystallizes out and is isolated by filtration.

- The free amine is then released from the salt, yielding the enantiomerically enriched compound.

- This process achieves high enantiomeric purity (determined by chiral HPLC) and yields ranging from 30 to 37% based on the racemic substrate.

Functional Group Transformations and Alkylation

- Alkylation of tetrahydroisoquinoline derivatives at the nitrogen or aromatic positions can be achieved using methyl iodide or other alkyl halides in the presence of bases such as potassium carbonate or potassium iodide in solvents like dimethylformamide (DMF).

- The reaction conditions typically range from -10 °C to 37 °C and proceed over several hours.

- Hydrogenation steps using 10% Pd-C catalyst under hydrogen pressure (50-60 psi) in ethanol or methanol solvents are used to reduce intermediates before alkylation or further functionalization.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Enantiomeric purity in resolution methods is confirmed by chiral HPLC using Daicel Chiralcel OD columns with hexane/isopropanol mobile phases.

- Crystalline diastereomeric salts show characteristic X-ray powder diffraction patterns confirming structure and purity.

- The Pictet–Spengler approach has been validated by the synthesis of natural alkaloids such as laudanosine and salsolidine, demonstrating the method's synthetic utility.

- Catalytic hydrogenation and Bischler–Napieralski cyclization provide access to stereochemically defined tetrahydroisoquinolines, crucial for biological activity studies.

- Alkylation reactions proceed efficiently under mild conditions, enabling further derivatization of the tetrahydroisoquinoline core.

Análisis De Reacciones Químicas

Types of Reactions

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Precursor for Isoquinoline Derivatives

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone serves as a precursor for synthesizing more complex isoquinoline derivatives. These derivatives are valuable in organic synthesis and medicinal chemistry, often used to develop new pharmaceuticals.

Synthetic Routes

The compound can be synthesized through several methods, including the reduction of 1,2,3,4-tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride. The reactions typically occur in anhydrous solvents under inert conditions to prevent oxidation.

Biological Activities

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. Studies have explored its potential in treating neurological disorders such as Parkinson's disease by modulating specific biological pathways .

Mechanism of Action

The compound may interact with various molecular targets in biological systems. It can act as an agonist or antagonist to specific receptors or enzymes, influencing neuroprotective pathways and potentially leading to therapeutic effects in neurological conditions.

Medical Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being investigated for its role in developing treatments for ocular inflammatory diseases. Its derivatives are explored for their ability to modulate the N-formyl peptide receptor-like 1 (FPRL-1), which plays a critical role in inflammation .

Table 1: Summary of Research Findings on this compound

Case Study: Neuroprotective Potential

A study conducted on neuronal cell lines demonstrated that this compound could significantly reduce cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and modulation of apoptotic pathways .

Mecanismo De Acción

The mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin . This modulation can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs

Notes:

- Positional Isomerism : The 6-yl isomer (CAS 1211876-16-2) exhibits nearly identical similarity (0.98) but differs in acetyl group placement, which can affect steric interactions in drug-receptor binding.

- Functional Group Variations : Replacement of the acetyl group with an aldehyde (CAS 1205748-65-7) reduces similarity (0.93) and alters reactivity, favoring nucleophilic addition reactions.

Substituent-Driven Comparisons

Table 2: Impact of Substituents on Properties

Key Observations :

- Polar Functional Groups: Amino or aldehyde substituents (e.g., CAS 59839-39-3) improve water solubility but may reduce membrane permeability.

Commercial and Industrial Relevance

- Pricing and Availability: The hydrochloride salt (CAS 82771-27-5) is priced at USD 275/100mg, reflecting its niche applications compared to simpler analogs like 2,3-Dihydroisoquinolin-4(1H)-one (lower cost due to broader use).

- Regulatory Status: Compounds like 1-(1-Acetyl-2,2,4,6-tetramethyl-THQ-7-yl)ethanone (CAS N/A) lack GHS hazard classifications, unlike some halogenated analogs, making them safer for industrial use.

Actividad Biológica

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, also known as THIQ-7, is a compound derived from the tetrahydroisoquinoline (THIQ) family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into the biological activity of THIQ-7, exploring its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 173.23 g/mol. The compound features a tetrahydroisoquinoline core with a ketone functional group at the 1-position.

1. Neuropharmacological Effects

Research indicates that THIQ derivatives exhibit significant neuropharmacological properties. Notably:

- Orexin Receptor Antagonism : THIQ compounds have been shown to act as selective antagonists of the orexin 1 (OX1) receptor. A study demonstrated that 7-substituted THIQs displayed potent antagonism at this receptor, which is implicated in regulating arousal and appetite. The most potent compound in this series had a value of 23.7 nM for OX1 and exhibited over 100-fold selectivity against OX2 receptors .

2. Cytotoxicity and Apoptosis

Several studies have investigated the cytotoxic effects of THIQ derivatives:

- In Vitro Studies : A study evaluated various THIQ derivatives for their cytotoxic effects on PC12 cells (a model for neuronal cells). Compounds with bulky substituents at the C-1 position induced significant apoptosis. For instance, 1-phenyl-TIQ and 1-cyclohexyl-TIQ were found to moderately and strongly induce apoptosis, respectively .

Structure-Activity Relationships (SAR)

The biological activity of THIQ compounds is heavily influenced by their structural modifications:

- Positioning of Substituents : The substitution at the 6 and 7 positions on the THIQ core has been critical in determining activity against the OX1 receptor. Compounds with specific alkyl groups at these positions showed enhanced potency compared to their unsubstituted counterparts .

| Compound | R Group | OX1 (nM) | OX2 (nM) |

|---|---|---|---|

| 10c | n-Propyl | 23.7 | >10000 |

| 10b | Ethyl | 37.3 | >10000 |

| 10d | Isopropyl | 49.7 | >10000 |

Case Study: Orexin Antagonism

A detailed investigation into the orexin receptor antagonism by THIQ derivatives highlighted their potential in treating sleep disorders and addiction. The study synthesized several analogs and assessed their binding affinities to OX receptors, revealing that modifications at the 7-position significantly enhanced selectivity and potency against OX1 .

Case Study: Cytotoxicity in Cancer Research

In another study focusing on neurodegenerative diseases, various THIQ derivatives were tested for their ability to induce apoptosis in cancer cell lines. The findings suggested that specific structural features contributed to increased cytotoxicity, making these compounds promising candidates for further development in cancer therapeutics .

Q & A

Q. How can computational methods predict the metabolic fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.